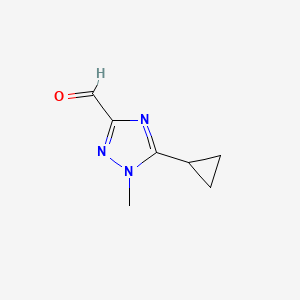

5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Descripción general

Descripción

“5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde” is a derivative of 1,2,4-triazole . 1,2,4-triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various types of diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been a topic of interest due to their pharmacological significance . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been studied extensively . The molecule is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring .Chemical Reactions Analysis

1,2,4-Triazole derivatives undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand, exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts .Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde: has been studied for its potential as an antimicrobial agent. Derivatives of triazoles, which include this compound, have shown a range of biological activities, including antimicrobial properties . This makes it a candidate for further research into new antimicrobial drugs, especially in an era where antibiotic resistance is a growing concern.

Antituberculosis Agents

The triazole ring present in this compound is known to contribute to antituberculosis activity. Research has indicated that triazole derivatives can be effective against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis . This compound could be a starting point for the synthesis of new antituberculosis agents.

Antifungal Applications

Triazole derivatives are well-known for their antifungal effects. This compound, with its unique structure, could be utilized in the development of new antifungal medications, potentially offering solutions for treating fungal infections that are resistant to current treatments .

Antiviral Research

The triazole core structure is also associated with antiviral activity. Studies suggest that triazole derivatives can be effective against a variety of viruses . This compound could be valuable in the synthesis of new antiviral drugs, which is particularly relevant given the ongoing need for novel treatments in virology.

Antiplatelet and Antimalarial Potential

The diverse biological activities of triazole derivatives extend to antiplatelet and antimalarial effects. This suggests that 5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde could be explored for its potential in these areas, contributing to the development of treatments for conditions such as malaria and thrombosis .

Chemical Probes for DNA Markers

This compound could be used in the design of chemical probes for the detection of DNA markers. Such probes are crucial in the field of molecular diagnostics and can lead to fast and accurate detection methods for various genetic conditions .

Mecanismo De Acción

Propiedades

IUPAC Name |

5-cyclopropyl-1-methyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-10-7(5-2-3-5)8-6(4-11)9-10/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZDKBIHKNQMGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.